4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
4-(3-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a fluorophenyl substituent. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the compound’s chemical properties, including its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluorobenzaldehyde with a thieno[3,2-c]pyridine precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-(3-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-(3-fluorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine: This compound has a similar structure but with a furan ring instead of a thieno ring.
4-(3-fluorophenyl)-1H-pyrazole: This compound features a pyrazole ring and is known for its biological activities.
Uniqueness
4-(3-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its thieno[3,2-c]pyridine core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H12FNS |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H12FNS/c14-10-3-1-2-9(8-10)13-11-5-7-16-12(11)4-6-15-13/h1-3,5,7-8,13,15H,4,6H2 |
InChI Key |
YBCMZWJYPPOTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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